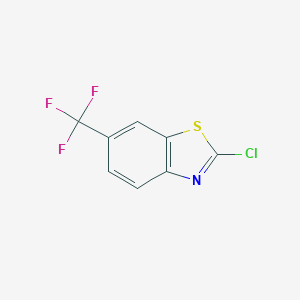

2-氯-6-三氟甲基苯并噻唑

描述

Synthesis Analysis

The synthesis of benzothiazoles, including 2-Chloro-6-trifluoromethylbenzothiazole, often involves multi-step reactions starting from simple precursors. A general and straightforward method for the synthesis of 2-trifluoromethylbenzothiazoles was described by Zhu et al. (2010), where trifluoromethylimidoyl chlorides are treated with sodium hydrosulfide hydrate using PdCl(2) as the sole catalyst in DMSO, proceeding via thiolation/C-H bond functionalization/C-S bond formation in moderate to high yields with good functional group tolerance (Zhu et al., 2010).

Molecular Structure Analysis

The molecular structure of benzothiazoles, including derivatives like 2-Chloro-6-trifluoromethylbenzothiazole, is characterized by the presence of a thiazole ring fused to a benzene ring, which can be further substituted with various functional groups to modify its properties. Crystal structure determination can provide insights into the geometry and electronic structure of such compounds. For instance, Ćaleta et al. (2003) synthesized novel substituted amidino-benzothiazoles and characterized them using X-ray analysis, revealing details about the bond distances and angles that are crucial for understanding the molecular structure (Ćaleta et al., 2003).

Chemical Reactions and Properties

Benzothiazoles, including 2-Chloro-6-trifluoromethylbenzothiazole, participate in various chemical reactions, exploiting the reactivity of the thiazole ring. These reactions can include nucleophilic substitution, electrophilic substitution, and coupling reactions, which are pivotal for the synthesis of complex molecules and materials. The synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles by Wang et al. (2006) illustrates the potential of benzothiazoles in the development of novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers, showcasing the chemical versatility and applicability of benzothiazoles (Wang et al., 2006).

Physical Properties Analysis

The physical properties of 2-Chloro-6-trifluoromethylbenzothiazole, such as melting point, boiling point, solubility, and density, are influenced by its molecular structure. These properties are critical for determining its suitability for various applications, including material science and pharmaceuticals. The synthesis and characterization of benzothiazoles often include measurements of these physical properties to guide their practical use.

Chemical Properties Analysis

The chemical properties of 2-Chloro-6-trifluoromethylbenzothiazole, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are pivotal for its application in chemical synthesis and material science. For example, the study by Misawa et al. (2019) on the halogen-substituent effect on the spectroscopic properties of 2-phenyl-6-dimethylaminobenzothiazoles highlights the impact of molecular structure on the fluorescence properties, which can be extrapolated to understand the chemical behavior of 2-Chloro-6-trifluoromethylbenzothiazole derivatives (Misawa et al., 2019).

科学研究应用

抗菌和抗真菌活性:源自苯并噻唑的化合物,包括与2-氯-6-三氟甲基苯并噻唑相关的化合物,已被研究其抗菌和抗真菌性质。例如,源自2-氨基苯并噻唑-6-羧酸的N-取代-3-氯-2-氮杂环己酮显示出对包括金黄色葡萄球菌和大肠杆菌在内的各种微生物具有良好至中等的抗菌活性,并已针对不同真菌物种进行了抗真菌活性测试 (Chavan & Pai, 2007)。

杂环化合物的合成:已开发了各种合成途径用于制备苯并噻唑衍生物。例如,使用从乙酸乙酯-4-氨基苯甲酸开始的五步反应制备了2-氯-6-氯甲基苯并噻唑的合成方法。这种合成对于开发新的化学实体具有重要意义 (Zheng-hong, 2009)。

癌症成像剂:与所讨论的化合物相关的氟化2-芳基苯并噻唑显示出作为抗肿瘤药物和正电子发射断层扫描(PET)探针的潜力,用于在癌症中成像酪氨酸激酶。这些化合物的合成涉及对Jacobson硫代苯胺基自由基环化化学的修改 (Wang et al., 2006)。

半胱氨酸和同型半胱氨酸检测探针:通过简单的氯乙酰化合成的更简单、敏感和选择性的开启荧光探针,即氯乙酸2-苯并噻唑-2-基苯酯(HBT-AcCl),通过对2-羟基苯基苯并噻唑进行氯乙酰化,显示出对检测半胱氨酸和同型半胱氨酸优于其他氨基酸的潜力。这种应用对生物化学研究和诊断至关重要 (Nehra et al., 2020)。

金属配合物的抗微生物活性:源自苯并噻唑的席夫碱已被用于创建Zn(II)螯合物。这些配合物已被筛选用于对抗致病细菌物种的抗菌性能,突显了苯并噻唑衍生物在抗微生物应用中的潜力 (Mahmood-ul-hassan, Chohan, & Supuran, 2002)。

安全和危害

This compound is associated with several hazard statements including H302, H315, H319, H332, H335 . These correspond to potential health hazards upon ingestion, skin contact, eye contact, and inhalation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

属性

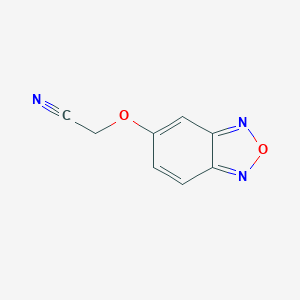

IUPAC Name |

2-chloro-6-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NS/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRRVMGAKFESLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466935 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-trifluoromethylbenzothiazole | |

CAS RN |

159870-86-7 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B68304.png)

![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)

![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)

![2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid](/img/structure/B68343.png)